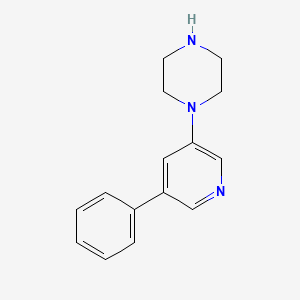1-(5-Phenylpyridin-3-yl)piperazine
CAS No.: 223794-97-6
Cat. No.: VC8091345
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 223794-97-6 |
|---|---|
| Molecular Formula | C15H17N3 |
| Molecular Weight | 239.32 g/mol |
| IUPAC Name | 1-(5-phenylpyridin-3-yl)piperazine |
| Standard InChI | InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-10-15(12-17-11-14)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2 |
| Standard InChI Key | UTJLUZMSRMFBNA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3 |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
1-(5-Phenylpyridin-3-yl)piperazine consists of a piperazine core substituted at the 3-position of a pyridine ring, which is further functionalized with a phenyl group at the 5-position (Figure 1). The compound’s planar aromatic system and basic piperazine nitrogen atoms contribute to its potential for forming hydrogen bonds and π-π interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.32 g/mol |
| Solubility (pH 6.8) | Not fully characterized |
| Storage Conditions | RT, protected from light |
Solubility and Stability
While solubility data in aqueous buffers remains incomplete, stock solutions of 1-(5-Phenylpyridin-3-yl)piperazine are typically prepared in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM . The compound exhibits stability for up to 6 months when stored at -80°C, though repeated freeze-thaw cycles should be avoided to prevent degradation .
Table 2: Recommended Stock Solution Preparation
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 4.18 | 0.42 |
| 5 | 20.89 | 2.09 |
| 10 | 41.79 | 4.18 |
Synthesis and Analytical Characterization
Spectroscopic Identification
While specific spectral data for this compound is unavailable, related piperazine-pyridine hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:
-
-NMR: Aromatic protons at δ 7.2–8.5 ppm; piperazine protons as broad singlets near δ 2.5–3.5 ppm .
-
-NMR: Pyridine carbons at δ 120–150 ppm; piperazine carbons at δ 40–55 ppm .
Pharmacological Profile and Mechanism of Action
| Compound | eIF4A3 IC (μM) | Solubility (μg/mL) |
|---|---|---|
| 1-(5-Phenylpyridin-3-yl)piperazine | Not tested | Not reported |
| Analog 1o | 0.10 | 2.4 (pH 6.8) |
| Analog 1q | 0.14 | 4.1 (pH 6.8) |
ADMET and Pharmacokinetic Considerations
P-glycoprotein (P-gp) Efflux
High P-gp efflux ratios (>25) observed in analogs may limit the brain penetration of 1-(5-Phenylpyridin-3-yl)piperazine. Structural modifications to reduce polar surface area (tPSA <80 Ų) could mitigate this issue, as demonstrated by analog 1q (efflux ratio = 0.8) .
Future Directions and Therapeutic Implications
Target Validation Studies
-
In Vitro Screening: Priority should be given to testing eIF4A3 inhibitory activity using fluorescence-based ATPase assays.
-
Proteomic Profiling: Identify off-target effects via kinase selectivity panels.
Formulation Optimization
Given the compound’s limited aqueous solubility, nanoformulations or prodrug strategies may enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume